molecular formula C20H24BNO4 B8083146 N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide

Cat. No.: B8083146
M. Wt: 353.2 g/mol
InChI Key: LYJNDLVVVDJDFC-UHFFFAOYSA-N
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Description

N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a complex organic compound characterized by its boronic ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves a multi-step process. One common approach is the Miyaura borylation reaction , which involves the reaction of phenol derivatives with boronic acids under palladium-catalyzed conditions. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: The boronic ester group can be reduced to form boronic acids.

  • Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a catalyst.

Major Products Formed:

  • Oxidation: Phenolic derivatives, such as hydroquinone.

  • Reduction: Boronic acids, which are useful intermediates in organic synthesis.

  • Substitution: Amides and esters, depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various boronic esters and amides, which are valuable in organic synthesis and medicinal chemistry.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions.

Industry: It is utilized in the production of advanced materials and polymers, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism by which N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide exerts its effects involves its interaction with molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalysis. The amide group can engage in hydrogen bonding and other non-covalent interactions, influencing its biological activity.

Comparison with Similar Compounds

  • N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

  • N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide

Uniqueness: N-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide stands out due to its specific structural features, such as the presence of both boronic ester and amide groups, which confer unique reactivity and binding properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields

Properties

IUPAC Name

N-phenyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BNO4/c1-19(2)20(3,4)26-21(25-19)15-9-8-12-17(13-15)24-14-18(23)22-16-10-6-5-7-11-16/h5-13H,14H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJNDLVVVDJDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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